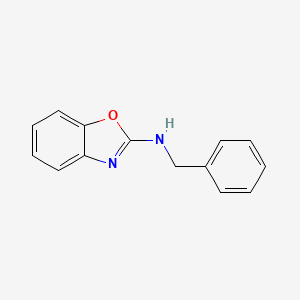
(5-Phénylfuran-2-yl)méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
(5-Phenylfuran-2-yl)methanol finds applications in various fields of scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of (5-Phenylfuran-2-yl)methanol is Human Sirtuin 2 (SIRT2) . SIRT2, a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
(5-Phenylfuran-2-yl)methanol interacts with SIRT2, inhibiting its activity . The structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound with an IC50 value of 2.47 μM, which is more potent than AGK2 (IC50 = 17.75 μM) .
Biochemical Pathways
SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by (5-Phenylfuran-2-yl)methanol can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The potent compound identified from the sar analyses of (5-phenylfuran-2-yl)methanamine derivatives likely possesses better water solubility (clogp = 163 and cLogS = -363) , which may impact the bioavailability of (5-Phenylfuran-2-yl)methanol.
Result of Action
The molecular and cellular effects of (5-Phenylfuran-2-yl)methanol’s action are primarily related to its inhibition of SIRT2. This can lead to changes in the acetylation and defatty-acylation of various protein substrates, potentially affecting cellular processes such as gene expression, cell cycle regulation, and metabolic pathways .
Analyse Biochimique
Biochemical Properties
(5-Phenylfuran-2-yl)methanol has been found to interact with human sirtuin 2 (SIRT2), a member of the sirtuin family . SIRT2 is a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . The nature of these interactions involves the compound fitting well with the induced hydrophobic pocket of SIRT2 .
Cellular Effects
Given its interaction with SIRT2, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (5-Phenylfuran-2-yl)methanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit SIRT2, which could lead to changes in gene expression .
Metabolic Pathways
Given its interaction with SIRT2, it may play a role in pathways involving this enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylfuran-2-yl)methanol typically involves the aerobic oxidative α-arylation of furans with boronic acids via Pd(II)-catalyzed C–C bond cleavage of primary furfuryl alcohols . The reaction conditions often include the use of palladium catalysts and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods: While specific industrial production methods for (5-Phenylfuran-2-yl)methanol are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and batch processing techniques to optimize production efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Phenylfuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like or .
Reduction: Reduction to the corresponding alcohols or hydrocarbons using reducing agents such as or .
Substitution: Electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Comparaison Avec Des Composés Similaires
- (5-(p-Tolyl)furan-2-yl)methanol
- (5-(4-Methoxyphenyl)furan-2-yl)methanol
- (5-(4-Chlorophenyl)furan-2-yl)methanol
Comparison: Compared to its analogs, (5-Phenylfuran-2-yl)methanol is unique due to its unsubstituted phenyl group , which may confer distinct chemical reactivity and biological activity . The presence of different substituents on the phenyl ring in similar compounds can significantly alter their physical properties , reactivity , and
Propriétés
IUPAC Name |
(5-phenylfuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESRPMGQSTWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359374 | |
| Record name | (5-phenylfuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22078-90-6 | |
| Record name | (5-phenylfuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22078-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
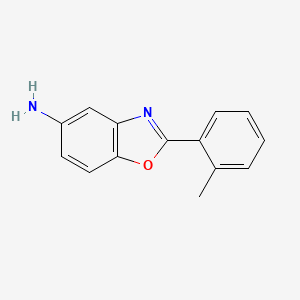
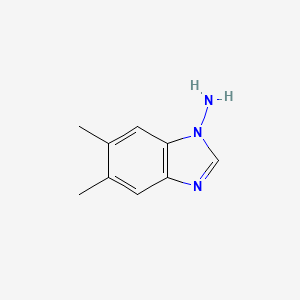

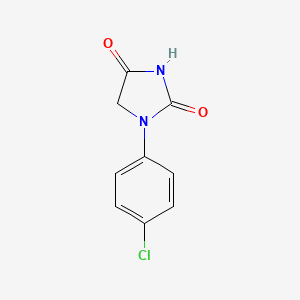
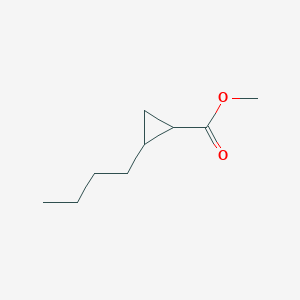

![4-[(4-Bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1618365.png)
![Bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1618367.png)




